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Introduction
Brigatinib (Alunbrig®) is a potent, second-generation tyrosine kinase inhibitor (TKI) that has

demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-

positive non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action extends beyond

ALK, encompassing a range of other kinases, which contributes to its robust clinical activity and

its ability to overcome resistance to first-generation ALK inhibitors.[1][2][4] This technical guide

provides an in-depth overview of the target identification and validation studies for Brigatinib,

detailing the experimental methodologies and key findings that have elucidated its complex

pharmacological profile.

Brigatinib Target Profile
Brigatinib's primary target is the ALK fusion protein, which drives oncogenesis in a subset of

NSCLC patients.[1][3] However, comprehensive kinome profiling and other target identification

methods have revealed a broader spectrum of activity against other clinically relevant kinases.

Primary and Secondary Kinase Targets
Biochemical and cellular assays have quantified the inhibitory activity of Brigatinib against a

panel of kinases. The data presented below summarizes key findings from in vitro kinase

assays and cellular-based assessments.
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Target Kinase
IC50 (nM) - In Vitro
Kinase Assay

IC50 (nM) - Cellular
Assay

Reference(s)

ALK (Anaplastic

Lymphoma Kinase)
0.6 10 [5][6]

ROS1 1.9 18 [5]

FLT3 (Fms-like

tyrosine kinase 3)
2.1 148 [5]

FLT3 (D835Y mutant) 1.5 - [5]

EGFR (L858R mutant) 1.5 - [5]

EGFR (L858R/T790M

mutant)
- 29-160 [7]

IGF-1R (Insulin-like

growth factor 1

receptor)

- 397 [5]

FAK1 (Focal Adhesion

Kinase 1)
- 573.3 [8]

FER (Feroniella-like

protein kinase)
- 303.6 [8]

GAK (Cyclin G-

associated kinase)
- 154.6 [8]

TNK2 (Tyrosine

kinase non-receptor 2)
- 350.3 [8]

Off-Target Profile
Beyond its primary and secondary targets, Brigatinib interacts with a wider array of kinases,

which may contribute to both its therapeutic effects and potential side effects. Multiplexed

Inhibitor Bead (MIB) and mass spectrometry (MS) based kinome profiling have been

instrumental in defining this broader off-target landscape.[9] Studies in NF2-deficient

schwannoma and meningioma models, which do not express ALK, have shown that Brigatinib's
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anti-tumor activity in these contexts is mediated through inhibition of kinases such as FAK1 and

EphA2.[9][10][11]

Experimental Protocols for Target Identification and
Validation
The identification and validation of Brigatinib's targets have relied on a suite of advanced

proteomics and cell-based techniques. The following sections provide detailed methodologies

for these key experiments.

Multiplexed Inhibitor Bead (MIB) Mass Spectrometry
(MS) Kinome Profiling
This chemoproteomic approach is used to enrich and identify kinases from cell lysates,

providing a snapshot of the "active" kinome and how it is modulated by an inhibitor.[12][13]

Objective: To identify the spectrum of kinases that interact with Brigatinib in a cellular context.

Methodology:

Cell Culture and Lysate Preparation:

Culture cells of interest (e.g., NF2-deficient meningioma cells) to 80-90% confluency.

Treat cells with either vehicle (DMSO) or Brigatinib at the desired concentration (e.g., 1

µM) for a specified duration (e.g., 24 hours).

Harvest cells and prepare lysates in a buffer containing protease and phosphatase

inhibitors.

Clarify lysates by centrifugation to remove insoluble material.

Affinity Chromatography with Multiplexed Inhibitor Beads (MIBs):

MIBs are Sepharose beads cross-linked with a cocktail of broad-spectrum kinase

inhibitors.[12][14]
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Incubate the clarified cell lysates with the MIBs to allow for the binding of cellular kinases.

Wash the beads extensively to remove non-specifically bound proteins.

Elution and Protein Digestion:

Elute the bound kinases from the MIBs using a denaturing buffer.

Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.

Mass Spectrometry (MS) Analysis:

Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

Identify and quantify the peptides using a protein database search algorithm (e.g.,

Mascot).

Data Analysis:

Compare the abundance of identified kinases between the Brigatinib-treated and vehicle-

treated samples to determine which kinases show reduced binding in the presence of the

drug, indicating them as potential targets.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for validating direct drug-target engagement in intact cells and

tissues. The principle is that ligand binding stabilizes a protein, leading to an increase in its

melting temperature.[6][15][16][17]

Objective: To confirm the direct binding of Brigatinib to its putative targets in a cellular

environment.

Methodology:

Cell Treatment:

Treat intact cells with either vehicle (DMSO) or Brigatinib at various concentrations.
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Incubate to allow for drug uptake and target engagement.

Thermal Challenge:

Aliquot the cell suspensions into PCR tubes or a 96-well plate.

Heat the samples to a range of temperatures for a defined period (e.g., 3-8 minutes) using

a thermal cycler.[15][18]

Cell Lysis and Fractionation:

Lyse the cells by freeze-thaw cycles or detergent-based lysis.[19]

Separate the soluble protein fraction from the precipitated, denatured proteins by

centrifugation.[18][19]

Protein Detection and Quantification:

Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific

to the target protein of interest.

Quantify the band intensities to determine the amount of soluble protein remaining at each

temperature.

Data Analysis:

Plot the percentage of soluble protein against temperature to generate a melting curve.

A shift in the melting curve to a higher temperature in the Brigatinib-treated samples

compared to the vehicle control indicates target stabilization and direct binding.

Affinity Purification followed by Mass Spectrometry (AP-
MS)
This technique utilizes an immobilized version of the drug to "fish" for its binding partners from

a cell lysate.

Objective: To identify proteins that directly bind to Brigatinib.
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Methodology:

Immobilization of Brigatinib:

Chemically couple Brigatinib to a solid support, such as Sepharose beads, creating an

affinity matrix.

Cell Lysate Preparation:

Prepare a native cell lysate from the cells of interest.

Affinity Purification:

Incubate the cell lysate with the Brigatinib-coupled beads. As a control, incubate a

separate aliquot of the lysate with unconjugated beads.

Wash the beads thoroughly to remove non-specific protein binders.

Elution:

Elute the proteins specifically bound to the Brigatinib beads. This can be achieved by

changing the buffer conditions (e.g., pH, salt concentration) or by competing with an

excess of free Brigatinib.

Protein Identification by Mass Spectrometry:

Separate the eluted proteins by SDS-PAGE.

Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting

peptides by LC-MS/MS.

Identify the proteins using database searching.

Data Analysis:

Proteins identified in the eluate from the Brigatinib-beads but not in the control bead eluate

are considered specific binding partners.
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Signaling Pathways Modulated by Brigatinib
Brigatinib exerts its therapeutic effects by inhibiting key signaling pathways that are aberrantly

activated in cancer. The following diagrams, generated using the DOT language for Graphviz,

illustrate the major pathways affected by Brigatinib.

ALK Signaling Pathway Inhibition
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Caption: Brigatinib inhibits ALK, blocking downstream signaling pathways.
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Caption: Brigatinib inhibits FAK, affecting cell survival and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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